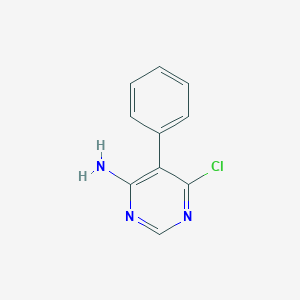

6-Chloro-5-phenylpyrimidin-4-amine

Description

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

Propriétés

Numéro CAS |

3974-20-7 |

|---|---|

Formule moléculaire |

C10H8ClN3 |

Poids moléculaire |

205.64 g/mol |

Nom IUPAC |

6-chloro-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

Clé InChI |

SLTKLMFYACILQM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Chloro-5-phénylpyrimidin-4-amine implique généralement la chloration de la 5-phénylpyrimidin-4-amine. Une méthode courante comprend l'utilisation du réactif de Vilsmeier–Haack–Arnold, suivie d'une déprotection immédiate des groupes protecteurs (diméthylamino)méthylène . Une autre approche implique l'oxydation de la 6-méthylpyrimidyl-2,4(1H,3H)-dione suivie d'une chloration hydrogénée en position 5 .

Méthodes de production industrielle

Pour la production industrielle, la méthode impliquant la 6-méthylpyrimidyl-2,4(1H,3H)-dione comme matière première initiale est privilégiée en raison de sa simplicité, de sa stabilité et de son rendement élevé. Cette méthode est adaptée à la production à grande échelle et implique des étapes d'oxydation, de chloration et de condensation .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

La 6-Chloro-5-phénylpyrimidin-4-amine a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la 6-Chloro-5-phénylpyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber l'activité des kinases dépendantes des cyclines (CDK), qui jouent un rôle crucial dans la régulation du cycle cellulaire. De plus, elle peut exercer des effets anti-inflammatoires en inhibant l'activité d'enzymes telles que la COX-1 et la COX-2, réduisant ainsi la production de prostaglandine E2.

Applications De Recherche Scientifique

6-Chloro-5-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

Biology: Studied for its potential inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs).

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may exert anti-inflammatory effects by inhibiting the activity of enzymes such as COX-1 and COX-2, thereby reducing the production of prostaglandin E2 .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .

- Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing

Key Observations:

- Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.

- Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .

- Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .

Key Observations:

Activité Biologique

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3

- SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

- InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | AGS | 53.02 | |

| Anti-inflammatory | COX-2 | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.